molecular formula C19H19N3O3S2 B11027752 Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11027752
M. Wt: 401.5 g/mol
InChI Key: YSPWTBQRRMXKQW-UHFFFAOYSA-N
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Description

This compound features a central 4-methyl-1,3-thiazole-5-carboxylate scaffold with a unique 2-amino substituent derived from a second thiazole ring (5-benzyl-2-methyl-1,3-thiazol-4-yl) connected via a carbonyl group. The ethyl carboxylate enhances solubility, while the benzyl and methyl groups confer lipophilicity and steric bulk. Such bifunctional thiazole-thiazole architectures are rare in literature, distinguishing it from simpler thiazole derivatives .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O3S2/c1-4-25-18(24)16-11(2)20-19(27-16)22-17(23)15-14(26-12(3)21-15)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,20,22,23)

InChI Key

YSPWTBQRRMXKQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-efficiency. These methods may include the use of automated reactors and continuous flow systems to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings in the compound can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Diversity at Position 2

The target compound’s 2-amino group is linked to a substituted thiazole, contrasting with analogs bearing aryl, heteroaryl, or peptide-based substituents:

Compound Name Substituent at Position 2 Key Differences
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoyl Electron-withdrawing nitro group; lacks thiazole-thiazole bifunctionality.
Ethyl 2-[(5-nitro-1-benzothiophen-2-yl)carbonylamino]-4-phenyl-1,3-thiazole-5-carboxylate 5-Nitrobenzothiophene Benzothiophene substituent; nitro group alters electronic properties.
Ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate Guanidino group Highly basic substituent; increased polarity vs. thiazole-thiazole linkage.
Ethyl 2-[(benzoylcarbamothioyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Benzoylcarbamothioyl Thiourea linkage; sulfur enhances hydrogen bonding potential.

Substituent Effects at Position 4

The 4-methyl group in the target compound contrasts with analogs featuring phenyl or trifluoromethyl groups:

Compound Name Substituent at Position 4 Impact on Properties
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl Electron-withdrawing CF3 group improves metabolic stability but reduces reactivity.
Ethyl 2-[(5-nitro-1-benzothiophen-2-yl)carbonylamino]-4-phenyl-1,3-thiazole-5-carboxylate Phenyl Increased lipophilicity; may reduce aqueous solubility.

Key Insight : The 4-methyl group in the target compound balances lipophilicity and steric hindrance, avoiding extreme electronic effects seen in CF3 or phenyl analogs .

Physicochemical Properties

Property Target Compound Ethyl 2-Guanidino-4-methyl Analog Ethyl 4-Phenyl Analog
Molecular Weight ~443.5 g/mol ~255.3 g/mol ~439.5 g/mol
Solubility (Predicted) Moderate (logP ~3.5) High (logP ~1.8) Low (logP ~4.2)
Hydrogen Bond Acceptors 6 5 5

Note: The target compound’s higher molecular weight and balanced logP suggest intermediate membrane permeability compared to polar (guanidino) or lipophilic (phenyl) analogs.

Biological Activity

Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiazole with various acylating agents. For this specific compound, the synthesis may follow a multi-step process involving the formation of the thiazole ring followed by the introduction of the ethyl ester and benzyl moieties. Certain methods have been reported to enhance yields and purity, making it essential to optimize conditions for effective synthesis.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .

Antiprotozoal Activity

The compound has demonstrated potent antiprotozoal activity. In vitro studies have reported IC50 values indicating effectiveness against protozoan infections such as Chagas disease and leishmaniasis. For example, some thiazole derivatives have shown IC50 values as low as 0.37 µM against Trypanosoma cruzi, outperforming standard treatments like benznidazole .

Antitumor Activity

Research has highlighted the potential of this compound in cancer therapy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, studies have shown IC50 values ranging from 3.15 µM to 8.17 µM against colon carcinoma cell lines, indicating promising anticancer properties compared to established chemotherapeutics like 5-fluorouracil .

The mechanism by which thiazole derivatives exert their biological effects often involves interactions with specific cellular targets. For instance:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in T lymphocytes .

Summary Table of Biological Activities

Activity TypeIC50 ValuesReference
AntimicrobialVaries by strain
Antiprotozoal0.37 µM (T. cruzi)
Antitumor3.15 - 8.17 µM

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Chagas Disease Treatment : A study highlighted a derivative with an IC50 value significantly lower than standard treatments, suggesting a viable alternative.
  • Cancer Therapy : Clinical trials are ongoing to evaluate the safety and efficacy of thiazole-based compounds in patients with various cancers.

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